exo-8-Oxabicyclo[3.2.1]octan-3-ol

Catalog No.
S839842
CAS No.
343963-51-9
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-8-Oxabicyclo[3.2.1]octan-3-ol

CAS Number

343963-51-9

Product Name

exo-8-Oxabicyclo[3.2.1]octan-3-ol

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+

InChI Key

CSGTZGMKSPXFEQ-DGUCWDHESA-N

SMILES

C1CC2CC(CC1O2)O

Canonical SMILES

C1CC2CC(CC1O2)O

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)O

Exo-8-Oxabicyclo[3.2.1]octan-3-ol is a bicyclic compound characterized by its unique structural framework, which includes an oxygen atom integrated into the bicyclic system. The molecular formula for this compound is C7H12OC_7H_{12}O and it features a bicyclic structure that consists of a six-membered ring fused to a five-membered ring. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Enantioselective Synthesis: It can be synthesized through asymmetric cycloadditions, particularly using diazo imine-derived cyclic azomethine ylides, resulting in high diastereo- and enantioselectivities (up to >99:1 diastereomeric ratio) .
  • Nucleophilic Additions: The hydroxyl group in exo-8-Oxabicyclo[3.2.1]octan-3-ol can act as a nucleophile, allowing for further functionalization through nucleophilic substitution reactions .

These reactions illustrate its versatility and potential for further derivatization.

The synthesis of exo-8-Oxabicyclo[3.2.1]octan-3-ol can be achieved through several methods:

  • Asymmetric Cycloaddition: Utilizing cyclic azomethine ylides and a chiral Lewis acid catalyst to produce optically active forms.
  • Functional Group Transformations: Starting from simpler bicyclic precursors, the introduction of an oxygen atom can be accomplished via oxidation reactions or by using suitable electrophiles in nucleophilic substitution reactions .

These methods highlight the compound's accessibility for synthetic chemists.

Exo-8-Oxabicyclo[3.2.1]octan-3-ol has potential applications in:

  • Pharmaceuticals: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

The versatility of this compound makes it a subject of interest for ongoing research.

Interaction studies involving exo-8-Oxabicyclo[3.2.1]octan-3-ol focus on its reactivity with various biological targets and synthetic reagents:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors could provide insights into its pharmacological potential.
  • Catalytic Activity: Some studies explore its role as a catalyst in organic transformations, enhancing reaction efficiencies and selectivities.

These studies are crucial for understanding the compound's full potential and guiding future research directions.

Several compounds share structural similarities with exo-8-Oxabicyclo[3.2.1]octan-3-ol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Exo-8-Azabicyclo[3.2.1]octan-2-olNitrogen atom replaces oxygenPotential catalyst for oxidation reactions
8-Oxabicyclo[3.2.1]octan-3-oneCarbonyl group instead of hydroxylDifferent reactivity patterns
8-Azabicyclo[3.2.1]octaneFully saturated nitrogen-containing bicyclicEnhanced biological activity

These comparisons underscore the uniqueness of exo-8-Oxabicyclo[3.2.1]octan-3-ol, particularly its hydroxyl functionality which may impart distinct reactivity and biological properties compared to its analogs.

The Diels-Alder cycloaddition reaction represents a fundamental approach for constructing bicyclic frameworks, including the 8-oxabicyclo[3.2.1]octane skeleton found in exo-8-Oxabicyclo[3.2.1]octan-3-ol [1] [2]. This pericyclic reaction involves the concerted bonding of two independent pi-electron systems to form new carbon-carbon bonds while creating six-membered ring structures [3]. The reaction is classified as a [4+2] cycloaddition process, where four pi-electrons from the conjugated diene and two pi-electrons from the dienophile participate in the transformation [1] [2].

For the synthesis of oxabicyclic compounds, the hetero-Diels-Alder reaction variant proves particularly valuable [4]. This modification utilizes either an alpha,beta-unsaturated carbonyl as an oxa-diene with a suitable dienophile or employs a simple carbonyl as a dienophile with other dienes [4]. The oxa-Diels-Alder reaction provides a straightforward, atom-economical process for constructing six-membered oxacycles under mild reaction conditions [4].

Recent advances in organocatalyzed oxa-Diels-Alder reactions have expanded the synthetic possibilities for bicyclic ether formation [4]. These catalytic systems induce stereoselectivities through two primary mechanisms: formation of chiral intermediates or selective activation of suitable reactants via transition state control [4]. The catalysts differentiate competing reaction pathways towards the desired stereoisomer while remaining intact throughout the process [4].

The construction of oxabicyclo[2.2.1]heptene through intramolecular Diels-Alder cycloaddition of furan demonstrates the versatility of this approach for natural product synthesis [5]. This synthetic strategy involves reactions between furan and indanone, catalyzed by Lewis acids, and has been effectively applied to produce cycloaddition products relevant to complex natural products [5].

Key Reaction Parameters for Bicyclic Formation

ParameterOptimal RangeEffect on Yield
Temperature80-120°CEnhanced reaction rate at higher temperatures [6]
Pressure1-10 atmIncreased pressure favors cycloaddition [6]
Catalyst Loading5-20 mol%Higher loading improves conversion [4]
Reaction Time2-24 hoursLonger times increase completion [5]

Solvolysis and Esterification Techniques in Derivative Synthesis

Solvolysis reactions play a crucial role in the synthetic manipulation of bicyclic alcohol systems, particularly in the context of exo-8-Oxabicyclo[3.2.1]octan-3-ol derivatives [7] [8]. These reactions involve the dissociation of leaving groups in polar solvents, with the solvent acting as both the medium and nucleophile [8]. In bicyclic systems, solvolysis typically proceeds through carbocation intermediates, where the bridged structure influences both the reaction rate and product distribution [7].

The acetolysis of bicyclic compounds in acetic acid represents a well-studied solvolysis pathway [7] [8]. During this process, the solvent facilitates the dissociation of the leaving group, creating carbocation intermediates that can undergo subsequent nucleophilic attack by acetate ions [8]. The stereochemical outcome depends on the accessibility of different carbocation sites and the relative stability of resulting intermediates [8].

Esterification techniques provide essential methods for derivative synthesis and functional group protection in bicyclic alcohol systems [9] [10]. The Steglich esterification has emerged as a widely-used reaction for synthesizing esters from carboxylic acids and alcohols under mild conditions [9]. This methodology utilizes dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as coupling reagents in the presence of 4-dimethylaminopyridine as a nucleophilic catalyst [9].

Recent developments in greener esterification protocols have focused on replacing traditional chlorinated solvents with more environmentally benign alternatives [9]. Acetonitrile-based systems have demonstrated comparable reaction rates and yields to traditional solvent systems while enabling product isolation without chromatographic purification [9]. The use of ionic liquids as both solvents and catalysts has also shown promise for enhanced esterification reactions [11].

Esterification Methods Comparison

MethodCatalystSolventYield RangeAdvantages
Steglich4-DimethylaminopyridineDichloromethane75-95%Mild conditions, high selectivity [9]
Ionic Liquid1-Methyl-2-pyrrolidonium hydrogen sulfateNeat80-92%Recyclable catalyst, reduced corrosion [11]
Microwave-AssistedVarious acidsMultiple70-90%Rapid reaction times [10]
Enzyme-CatalyzedLipasesOrganic solvents60-85%High selectivity, mild conditions [10]

Stereoselective Approaches for Exo-Alcohol Configuration

The stereoselective synthesis of exo-alcohol configurations represents a critical aspect of bicyclic alcohol chemistry, requiring precise control over spatial arrangements during bond formation [12] [13]. Stereochemical control in bicyclic systems often relies on the inherent facial selectivity imposed by the rigid ring structure and steric interactions between substituents [14].

The exo-configuration in bicyclic alcohols is typically favored when nucleophilic attack occurs from the less hindered face of the molecule [13] [14]. This selectivity can be enhanced through the use of bulky reagents or directing groups that preferentially shield one face of the reactive center [12]. The addition of allyl and substituted allylic Grignard reagents to bicyclic ketones has demonstrated high stereoselectivity in forming exo-alcohols [14].

Convergent synthesis approaches have proven particularly effective for assembling stereodefined exo-alkylidene systems [13] [15]. These methods typically involve the union of multiple components through stereoselective coupling reactions, followed by cyclization to form the desired bicyclic framework [15]. Titanium-mediated reductive cross-coupling reactions have shown excellent regio- and stereoselectivity in these transformations [13].

The configuration of the alcohol functionality significantly impacts the subsequent reactivity and biological properties of bicyclic compounds [16]. Chiral distinction between enantiomers of bicyclic alcohols has been observed in enzymatic transformations, with certain enzymes showing marked preference for specific stereoisomers [16]. This stereoselective recognition emphasizes the importance of controlling absolute configuration during synthesis [16].

Stereoselective Reagents for Exo-Configuration

Reagent TypeExampleSelectivity Ratio (exo:endo)Conditions
Grignard ReagentsAllylmagnesium bromide>20:1-78°C, Tetrahydrofuran [14]
Hydride Reducing AgentsLithium aluminum hydride15:1Room temperature, Ether [17]
Organolithium CompoundsMethyllithium12:1-78°C, Tetrahydrofuran [14]
Zinc ReagentsDiethylzinc8:10°C, Toluene [13]

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modifications of exo-8-Oxabicyclo[3.2.1]octan-3-ol enable the introduction of diverse functional groups while maintaining the core bicyclic structure [18] [19]. These transformations are essential for expanding molecular complexity and accessing derivatives with tailored properties for specific applications [20].

Functional group interconversions represent a fundamental category of post-synthetic modifications, involving the transformation of one functional group into another through substitution, addition, elimination, oxidation, or reduction processes [18]. The hydroxyl group in exo-8-Oxabicyclo[3.2.1]octan-3-ol provides multiple opportunities for derivatization, including conversion to halides, ethers, esters, and other oxygen-containing functionalities [21].

Oxidation reactions of bicyclic secondary alcohols have been extensively studied, revealing significant stereochemical influences on reaction rates and selectivity [22] [23]. The configuration of the alcohol affects the accessibility of the hydroxyl group to oxidizing reagents, with exo-alcohols typically showing different reactivity patterns compared to their endo-counterparts [22]. Bicyclic nitroxyl derivatives, such as 2-azaadamantane N-oxyl and 9-azabicyclo[3.3.1]nonane N-oxyl, have emerged as highly effective alternatives to traditional oxidizing agents [23].

Electrocatalytic alcohol oxidation methods have demonstrated superior performance in terms of driving force and reaction efficiency [23]. These systems show that catalytic activity is more strongly affected by the nitroxyl/oxoammonium redox potential than by steric effects alone [23]. The superior activity of certain catalysts is especially noteworthy at high pH conditions, where some bicyclic nitroxyls may be inhibited by formation of oxoammonium hydroxide adducts [23].

Halogenation reactions provide another important avenue for functional group modification in bicyclic systems [24]. Bromination and chlorination can be achieved under controlled conditions, with the regioselectivity influenced by the electronic and steric properties of the bicyclic framework [24]. These halogenated derivatives serve as versatile intermediates for further synthetic elaboration [24].

Post-Synthetic Modification Pathways

TransformationReagent SystemYield RangeKey Features
Alcohol to KetoneChromium trioxide/Sulfuric acid75-90%Complete oxidation, mild conditions [25]
Alcohol to HalidePhosphorus tribromide70-85%Inversion of configuration [21]
Alcohol to EtherAlkyl halides/Base60-80%Williamson ether synthesis [21]
HydroxylationPalladium/Molecular oxygen65-85%Directed carbon-hydrogen activation [26]

This comprehensive analysis presents the physicochemical properties of exo-8-Oxabicyclo[3.2.1]octan-3-ol, a bicyclic compound with significant synthetic utility and biological relevance. The compound, with molecular formula C₇H₁₂O₂ and molecular weight 128.17 g/mol, represents a unique structural framework that combines a rigid bicyclic system with a hydroxyl functional group [1] [2]. This detailed characterization examines its thermodynamic stability, hydrogen bonding capabilities, spectroscopic fingerprints, and chromatographic behavior to provide essential information for synthetic applications and analytical procedures.

Thermodynamic Stability and Ring Strain Analysis

Theoretical Framework of Ring Strain in Bicyclic Systems

The thermodynamic stability of exo-8-Oxabicyclo[3.2.1]octan-3-ol is fundamentally governed by the ring strain inherent in its bicyclic framework. Ring strain energy represents the excess energy stored in a molecule due to deviations from ideal bond angles and conformational preferences [3] [4]. For bicyclic systems, particularly those incorporating the 8-oxabicyclo[3.2.1]octane scaffold, the strain energy is distributed across multiple ring components, creating a complex energy landscape that influences both stability and reactivity.

The bicyclic oxabicyclo[3.2.1]octane system exhibits moderate ring strain compared to smaller ring systems like cyclopropane or cyclobutane [5]. The presence of the oxygen atom in the bridging position introduces additional electronic effects that can either stabilize or destabilize the system depending on the specific molecular environment [6] [7]. Density functional theory calculations using the B3LYP/6-31G* level of theory have been employed to evaluate the thermodynamic properties of related oxabicyclo[3.2.1]octane systems, providing insights into the electronic structure and stability patterns [8] [9].

Strain Energy Calculations and Homodesmotic Reactions

The ring strain energy of exo-8-Oxabicyclo[3.2.1]octan-3-ol can be calculated using homodesmotic reactions, which maintain the same number and type of bonds while eliminating the cyclic constraints [3] [10]. The general approach involves comparing the energy of the cyclic compound with an appropriate acyclic reference structure. For the oxabicyclo[3.2.1]octane system, the strain energy has been estimated to be approximately 15-20 kcal/mol, which is significantly lower than highly strained systems like cyclopropane (27.5 kcal/mol) but higher than unstrained systems like cyclohexane [5].

The contribution of different structural elements to the overall strain energy includes angle strain from the bicyclic framework, conformational strain from eclipsing interactions, and transannular strain from unfavorable van der Waals interactions [4]. The hydroxyl group at the 3-position introduces additional stabilization through intramolecular hydrogen bonding interactions with the oxygen atom in the bridge, which can reduce the effective strain energy by 2-3 kcal/mol [11] [12].

Temperature-Dependent Stability and Decomposition Pathways

Thermal stability analysis reveals that exo-8-Oxabicyclo[3.2.1]octan-3-ol maintains structural integrity up to approximately 200°C, with decomposition occurring through multiple pathways including dehydration and ring-opening reactions [2] [13]. The predicted boiling point of 253.8±8.0°C indicates reasonable thermal stability for synthetic applications, though prolonged exposure to elevated temperatures may lead to rearrangement or decomposition [1]. The activation energy for thermal decomposition has been estimated at 45-50 kcal/mol based on related bicyclic systems [8].

The thermal decomposition pathways typically involve initial dehydration to form the corresponding alkene, followed by ring-opening reactions that relieve the accumulated strain energy. The presence of the oxygen bridge creates a preferred fragmentation pathway that can lead to the formation of five- and six-membered ring fragments [14]. Understanding these decomposition mechanisms is crucial for establishing appropriate reaction conditions and storage protocols.

Hydrogen Bonding Propensity and Crystal Packing Behavior

Intermolecular Hydrogen Bonding Patterns

The hydroxyl group in exo-8-Oxabicyclo[3.2.1]octan-3-ol serves as both a hydrogen bond donor and acceptor, creating opportunities for complex intermolecular interactions in the solid state [11] . The spatial arrangement of the hydroxyl group in the exo-configuration optimizes its accessibility for hydrogen bonding while minimizing steric interference with the bicyclic framework. Experimental studies on related 8-azabicyclo[3.2.1]octan-3-ol derivatives have demonstrated the formation of stable hydrogen bond networks with O-H⋯O distances ranging from 2.6-2.9 Å [11].

The hydrogen bonding propensity is further enhanced by the presence of the ether oxygen in the bicyclic bridge, which can serve as a secondary hydrogen bond acceptor [12]. This dual functionality creates opportunities for both intra- and intermolecular hydrogen bonding, with the intramolecular interaction providing conformational stabilization and the intermolecular interactions governing crystal packing behavior. The strength of these hydrogen bonds has been estimated at 3-5 kcal/mol based on computational analyses of similar systems .

Crystal Packing Arrangements and Supramolecular Structure

Crystal structure analysis of related oxabicyclo[3.2.1]octane derivatives reveals characteristic packing motifs dominated by hydrogen bonding networks [11]. The rigid bicyclic framework constrains the molecular geometry, leading to relatively predictable packing arrangements that maximize intermolecular contacts. The exo-configuration of the hydroxyl group promotes the formation of extended hydrogen bond chains or two-dimensional networks, depending on the specific crystal packing environment.

The crystal density of exo-8-Oxabicyclo[3.2.1]octan-3-ol is predicted to be 1.154±0.06 g/cm³, indicating efficient packing despite the presence of the bulky bicyclic framework [1]. This density is consistent with typical values for hydrogen-bonded organic crystals and suggests the presence of strong intermolecular interactions that compensate for the steric demands of the bicyclic structure. The packing coefficient, defined as the fraction of space occupied by molecules in the crystal lattice, is estimated at 0.68-0.72, which is within the normal range for organic compounds [16].

Solvent Effects and Polymorphism

The hydrogen bonding capabilities of exo-8-Oxabicyclo[3.2.1]octan-3-ol significantly influence its solubility and crystallization behavior in different solvent systems . In protic solvents like alcohols and water, the compound forms competitive hydrogen bonds with solvent molecules, leading to enhanced solubility but potentially altered crystal packing patterns. In aprotic solvents such as chloroform or methylene chloride, the intermolecular hydrogen bonding between compound molecules becomes more significant, potentially leading to different polymorphic forms.

The potential for polymorphism in exo-8-Oxabicyclo[3.2.1]octan-3-ol is moderate, given the relatively rigid bicyclic framework that limits conformational flexibility [18]. However, different hydrogen bonding patterns can lead to distinct crystal forms with varying physical properties. Understanding these solvent effects is crucial for developing reliable crystallization protocols and ensuring consistent material properties in synthetic applications.

Spectroscopic Fingerprints (FT-IR, NMR, MS)

Fourier Transform Infrared Spectroscopy Characteristics

The FT-IR spectrum of exo-8-Oxabicyclo[3.2.1]octan-3-ol exhibits characteristic absorption bands that reflect its unique structural features [19] . The hydroxyl group produces a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position and width depending on the extent of hydrogen bonding. In the solid state, the O-H stretch typically appears as a broad band centered around 3400 cm⁻¹, indicating the presence of intermolecular hydrogen bonding networks [19].

The aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple bands corresponding to the different methylene and methine protons in the bicyclic framework. The C-O stretching vibrations of both the hydroxyl group and the ether bridge contribute to absorptions in the 1000-1300 cm⁻¹ region, with the ether C-O stretch typically appearing at higher frequency (1150-1200 cm⁻¹) than the alcohol C-O stretch (1000-1100 cm⁻¹) .

The fingerprint region (800-1500 cm⁻¹) contains multiple bands corresponding to C-C stretching and C-H bending modes specific to the bicyclic framework. These bands provide a characteristic spectroscopic signature that can be used for compound identification and purity assessment. The absence of carbonyl absorptions in the 1700-1800 cm⁻¹ region confirms the alcohol functionality and distinguishes the compound from related ketone derivatives [21].

Nuclear Magnetic Resonance Spectroscopy Analysis

The ¹H NMR spectrum of exo-8-Oxabicyclo[3.2.1]octan-3-ol provides detailed information about the molecular structure and stereochemistry [9] [22]. The hydroxyl proton typically appears as a broad singlet around 2-4 ppm, with the exact chemical shift depending on the extent of hydrogen bonding and exchange with solvent or moisture. This signal is often exchangeable with D₂O, confirming its identification as the hydroxyl proton.

The bridgehead protons at positions 1 and 5 appear as distinct multiplets in the 3.5-4.5 ppm region, with their chemical shifts reflecting the deshielding effect of the adjacent oxygen atom [9]. The methine proton bearing the hydroxyl group (H-3) appears as a complex multiplet around 3.8-4.2 ppm, with coupling patterns that confirm the exo-stereochemistry. The remaining methylene protons appear as overlapping multiplets in the 1.5-2.5 ppm region, with some resolution possible in high-field spectra.

The ¹³C NMR spectrum shows characteristic signals for the bicyclic framework, with the carbon atoms adjacent to oxygen appearing in the 65-85 ppm range [22]. The carbon bearing the hydroxyl group (C-3) typically appears around 70-75 ppm, while the bridge carbon (C-8) appears around 80-85 ppm. The remaining carbon atoms appear in the 20-50 ppm range, with specific chemical shifts providing information about the local electronic environment and stereochemistry [9].

Mass Spectrometry Fragmentation Patterns

The mass spectrum of exo-8-Oxabicyclo[3.2.1]octan-3-ol exhibits characteristic fragmentation patterns that reflect the stability of the bicyclic framework and the lability of the hydroxyl group [16]. The molecular ion peak appears at m/z 128, corresponding to the molecular formula C₇H₁₂O₂. The base peak often corresponds to the loss of the hydroxyl group (M-17), appearing at m/z 111, which indicates the formation of a stable carbocation through elimination of OH.

Secondary fragmentations involve ring-opening reactions that relieve the accumulated strain energy, leading to the formation of smaller ring fragments or linear alkyl chains. Common fragment ions include m/z 83 (loss of C₂H₅O), m/z 69 (loss of C₂H₃O₂), and m/z 55 (loss of C₄H₅O). The fragmentation pattern provides valuable information about the molecular structure and can be used for compound identification and purity assessment [16].

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and can detect trace impurities or degradation products. The predicted collision cross-section for the protonated molecular ion [M+H]⁺ is 124.0 Ų, which is consistent with the compact bicyclic structure [16]. Ion mobility spectrometry can provide additional structural information about the three-dimensional shape and conformational preferences of the compound.

Chromatographic Behavior and Purity Assessment

Gas Chromatography Characteristics

The gas chromatographic behavior of exo-8-Oxabicyclo[3.2.1]octan-3-ol is characterized by moderate retention times on both polar and nonpolar stationary phases [23] [24]. On nonpolar phases such as DB-1 or HP-1, the compound exhibits retention indices in the range of 1150-1200, reflecting the influence of the bicyclic framework on volatility and intermolecular interactions. The presence of the hydroxyl group increases the retention time compared to corresponding hydrocarbon analogs, with the effect being more pronounced on polar stationary phases.

Temperature programming is typically required for optimal peak shape and resolution, with initial temperatures of 80-120°C and final temperatures of 250-280°C being most effective [23]. The compound shows good thermal stability under GC conditions, with minimal decomposition at temperatures up to 250°C. Peak tailing may occur on some stationary phases due to hydrogen bonding interactions, which can be minimized by using deactivated or polar phases and appropriate injection port conditions.

The chromatographic purity of exo-8-Oxabicyclo[3.2.1]octan-3-ol can be assessed by peak area integration, with purities of 95-97% being typical for commercial samples [25] [26]. Common impurities include stereoisomeric forms, dehydration products, and synthesis-related byproducts. The detection limit for impurities is typically 0.1-0.5% depending on the detector sensitivity and chromatographic conditions.

High-Performance Liquid Chromatography Methods

HPLC analysis of exo-8-Oxabicyclo[3.2.1]octan-3-ol is typically performed using reversed-phase systems with C18 or C8 stationary phases [26] [24]. The compound shows moderate retention on these phases, with typical retention times of 5-15 minutes depending on the mobile phase composition and flow rate. Gradient elution using water-acetonitrile or water-methanol mixtures provides good peak shape and resolution from potential impurities.

The UV detection of exo-8-Oxabicyclo[3.2.1]octan-3-ol is limited due to the absence of chromophoric groups, requiring detection at low wavelengths (200-220 nm) or the use of alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry [24]. The compound shows good stability under typical HPLC conditions, with no significant degradation observed during analysis.

Chiral HPLC methods have been developed for the separation of enantiomers using chiral stationary phases such as Chiralpak AD-H or Chiralcel OD-H . The enantiomeric separation is typically achieved using hexane-isopropanol mixtures, with resolution factors (Rs) of 1.5-2.5 being typical. This capability is important for assessing the enantiomeric purity of samples prepared by asymmetric synthesis methods.

Thin Layer Chromatography and Column Chromatography

TLC analysis of exo-8-Oxabicyclo[3.2.1]octan-3-ol is performed on silica gel plates using solvent systems of varying polarity [27] [28]. The compound shows moderate polarity, with Rf values ranging from 0.2-0.6 depending on the solvent system. Common mobile phases include hexane-ethyl acetate mixtures (ratios from 3:1 to 1:1) and dichloromethane-methanol mixtures (ratios from 20:1 to 10:1).

Detection on TLC plates can be achieved using various staining reagents including vanillin-sulfuric acid, phosphomolybdic acid, or iodine vapor. The compound appears as a brown or purple spot after heating with vanillin-sulfuric acid, providing a sensitive detection method for purity assessment and synthetic monitoring. The detection limit is typically 1-5 μg depending on the staining method and plate quality.

Column chromatography purification is typically performed using silica gel with gradient elution systems [29] [30]. The compound elutes with moderately polar solvents, requiring careful optimization of the gradient to achieve good separation from impurities. Typical purification yields are 70-90% depending on the starting material purity and the complexity of the impurity profile. The purified compound typically exhibits purities of 95-98% as determined by NMR and GC analysis.

Purity Assessment and Quality Control Methods

Comprehensive purity assessment of exo-8-Oxabicyclo[3.2.1]octan-3-ol requires multiple analytical techniques to detect different types of impurities [25] [26]. GC analysis provides information about volatile organic impurities and related compounds, while HPLC analysis can detect nonvolatile impurities and degradation products. NMR spectroscopy offers detailed structural information and can detect minor impurities that may not be resolved by chromatographic methods.

Water content determination by Karl Fischer titration is important for assessing the hydration state of the compound, as the hygroscopic nature of the hydroxyl group can lead to variable water content depending on storage conditions [2]. Typical water contents range from 0.1-0.5% for properly stored samples, with higher levels indicating inadequate storage or handling.

Residual solvent analysis by GC-headspace or GC-MS is necessary to ensure compliance with pharmaceutical guidelines when the compound is used in drug development applications. Common residual solvents include synthesis-related solvents such as ethyl acetate, dichloromethane, and methanol, with typical limits of 100-5000 ppm depending on the specific solvent and intended use [26].

Heavy metal analysis by ICP-MS or atomic absorption spectroscopy may be required for pharmaceutical applications to ensure the absence of toxic metals such as lead, mercury, cadmium, and arsenic. The rigid bicyclic structure and hydroxyl functionality provide multiple coordination sites for metal binding, making this analysis particularly important for samples prepared using metal-catalyzed synthetic methods [12].

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Dates

Last modified: 08-16-2023

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